3-Amino-4-fluoro-2-methylbenzoic acid 3-Amino-4-fluoro-2-methylbenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17505684
InChI: InChI=1S/C8H8FNO2/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3H,10H2,1H3,(H,11,12)
SMILES:
Molecular Formula: C8H8FNO2
Molecular Weight: 169.15 g/mol

3-Amino-4-fluoro-2-methylbenzoic acid

CAS No.:

Cat. No.: VC17505684

Molecular Formula: C8H8FNO2

Molecular Weight: 169.15 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-4-fluoro-2-methylbenzoic acid -

Specification

Molecular Formula C8H8FNO2
Molecular Weight 169.15 g/mol
IUPAC Name 3-amino-4-fluoro-2-methylbenzoic acid
Standard InChI InChI=1S/C8H8FNO2/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3H,10H2,1H3,(H,11,12)
Standard InChI Key IZLSGTCJGPHNHD-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1N)F)C(=O)O

Introduction

Chemical Structure and Nomenclature

The molecular formula of 3-amino-4-fluoro-2-methylbenzoic acid is C₉H₈FNO₂, with a molecular weight of 181.17 g/mol. Its IUPAC name derives from the benzene ring substituents:

  • Carboxylic acid at position 1.

  • Methyl group at position 2.

  • Amino group at position 3.

  • Fluorine atom at position 4.

The presence of electron-withdrawing (fluoro, carboxylic acid) and electron-donating (amino, methyl) groups creates a polar molecule with distinct reactivity. Steric effects from the methyl group and hydrogen-bonding capacity from the amino and carboxylic acid groups further influence its physicochemical behavior .

Synthesis and Reaction Pathways

While no direct synthesis route for 3-amino-4-fluoro-2-methylbenzoic acid is documented, analogous methods from patent CN103626791B and related compounds suggest a plausible multi-step approach:

Boronation and Methylation

  • Grignard Reaction: Starting with 4-fluoro-2-bromotoluene, a Grignard reagent (Mg in THF) could react with trimethyl borate to introduce a boronic acid group.

  • Cross-Coupling: A Suzuki-Miyaura coupling with methyl iodide or methylating agents would install the methyl group at position 2 .

Nitration and Reduction

  • Nitration: Nitrosonitric acid introduces a nitro group at position 3.

  • Hydrogenation: Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amino group, yielding the final product .

Example Reaction Scheme:

4-Fluoro-2-bromotolueneTHFMgGrignard IntermediateB(OMe)₃Trimethyl BorateBoronic Acid Intermediate\text{4-Fluoro-2-bromotoluene} \xrightarrow[\text{THF}]{\text{Mg}} \text{Grignard Intermediate} \xrightarrow[\text{B(OMe)₃}]{\text{Trimethyl Borate}} \text{Boronic Acid Intermediate} CH₃ISuzuki Coupling2-Methyl-4-fluorobenzoic AcidHNO₂Nitration3-Nitro DerivativePd/C, H₂Reduction3-Amino-4-fluoro-2-methylbenzoic Acid\xrightarrow[\text{CH₃I}]{\text{Suzuki Coupling}} \text{2-Methyl-4-fluorobenzoic Acid} \xrightarrow[\text{HNO₂}]{\text{Nitration}} \text{3-Nitro Derivative} \xrightarrow[\text{Pd/C, H₂}]{\text{Reduction}} \text{3-Amino-4-fluoro-2-methylbenzoic Acid}

Physicochemical Properties

Data extrapolated from analogs :

PropertyValue (Predicted)Basis for Prediction
Melting Point160–165 °CLower than 4-fluoro-2-methylbenzoic acid (168–172 °C) due to amino group disruption.
Boiling Point270–280 °CSimilar to 3-amino-4-methylbenzoic acid (273 °C) .
Density1.25–1.30 g/cm³Comparable to fluorinated analogs .
Water SolubilityLow (≤1 mg/mL)Hydrophobic methyl and aromatic groups limit solubility .
pKa3.8 (carboxylic acid), 4.9 (amino)Acidic proton from COOH; amino group slightly basic .

Applications and Industrial Relevance

Pharmaceutical Intermediates

  • Anticancer Agents: Structural analogs like 3-amino-4-methylbenzoic acid are precursors to nilotinib impurities , suggesting potential use in tyrosine kinase inhibitor synthesis.

  • Antidiabetic Drugs: 4-Fluoro-2-methylbenzoic acid derivatives serve as impurities in trelagliptin , indicating relevance in dipeptidyl peptidase-4 (DPP-4) inhibitor development.

Agrochemicals

  • Herbicidal Activity: Amino-substituted benzoic acids exhibit partial herbicidal properties , positioning this compound as a candidate for novel agrochemical design.

Future Research Directions

  • Synthetic Optimization: Explore microwave-assisted or flow chemistry to improve yield in nitration and hydrogenation steps .

  • Biological Screening: Evaluate antimicrobial and antitumor activity given the pharmacophore-rich structure.

  • Crystallography: Resolve X-ray structures to assess intramolecular hydrogen bonding and crystal packing.

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